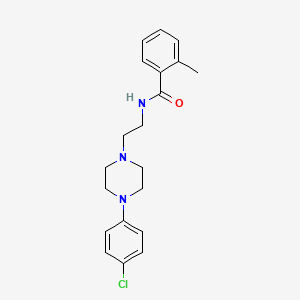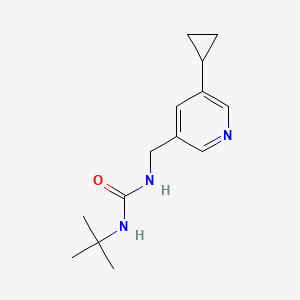
1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound has a methoxybenzyl group at the 1-position and a nitro group at the 4-position of the benzimidazole ring. Additionally, it has methyl groups at the 5 and 6 positions .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with a carboxylic acid derivative. The specific synthesis route for this compound would depend on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the methoxybenzyl group, the nitro group, and the methyl groups. Techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents. The nitro group could potentially undergo reduction reactions to form an amine. The methoxy group could potentially undergo demethylation under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Synthesis and Structural Properties
- Nitrogen heterocycles, such as 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, have been synthesized for various research purposes, demonstrating their structural versatility and potential for further chemical modifications. For instance, Harutyunyan (2016) explored the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles (Harutyunyan, 2016).
Antibacterial and Antifungal Activities
- Benzimidazole derivatives, including those structurally related to this compound, have been studied for their antibacterial and antifungal activities. Vlaović et al. (1992) synthesized benzimidazoles to screen against various strains of bacteria and fungi, revealing structure-activity relationships (Vlaović et al., 1992). Tavman et al. (2009) also investigated the antibacterial effect of benzimidazole derivatives, showing their activity against Gram-positive bacteria (Tavman et al., 2009).
Anticancer Properties
- Some benzimidazole derivatives have been evaluated for their potential anticancer properties. Kim et al. (1996) synthesized a series of substituted benzimidazoles as inhibitors of topoisomerase I, a key enzyme in cancer cell proliferation (Kim et al., 1996). Additionally, Gowda et al. (2009) reported the synthesis of novel benzimidazole derivatives with potential antileukemic properties, indicating their application in cancer chemotherapy (Gowda et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-5-4-6-14(8-13)23-3/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOGPPHGCLVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2433094.png)


![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)




![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)




